molecular formula C23H25N3O2 B4782140 N-[3-(morpholin-4-yl)propyl]-2-phenylquinoline-4-carboxamide

N-[3-(morpholin-4-yl)propyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B4782140
M. Wt: 375.5 g/mol
InChI Key: FLMPHVCTAYTFGV-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Safety and Hazards

N-[3-(4-Morpholinyl)propyl]-2-phenyl-4-quinolinecarboxamide is a chemical compound and should be handled with care. Similar compounds, such as N-aminopropylmorpholine, are known to cause severe skin burns and eye damage, and are harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling such compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-2-phenylquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative is reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

N-[3-(morpholin-4-yl)propyl]-2-phenylquinoline-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-[3-(morpholin-4-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide.

    Uniqueness: The presence of the quinoline core and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other compounds with similar structures.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-23(24-11-6-12-26-13-15-28-16-14-26)20-17-22(18-7-2-1-3-8-18)25-21-10-5-4-9-19(20)21/h1-5,7-10,17H,6,11-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMPHVCTAYTFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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